molecular formula C8H14ClF4N B2462995 (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride CAS No. 2550997-44-7

(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2462995
CAS No.: 2550997-44-7
M. Wt: 235.65
InChI Key: WEEGZSJBLROMIW-FYZOBXCZSA-N
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Description

(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride is a synthetic compound that belongs to the class of fluorinated amines. These compounds are often studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the molecule can significantly alter its chemical and physical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is to start with cyclohexanone, which undergoes fluorination to introduce the difluorocyclohexyl group. This intermediate is then reacted with a suitable amine to form the ethanamine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale fluorination reactions, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride is studied for its unique reactivity and potential as a building block for more complex molecules. Its fluorinated structure can impart desirable properties such as increased stability and lipophilicity.

Biology

In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.

Medicine

In medicinal chemistry, fluorinated amines are often explored for their potential as drug candidates. The unique properties of this compound may make it a promising candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications, including the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a potent modulator of its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-Fluorocyclohexyl)-2,2-difluoroethanamine
  • (1R)-1-(4,4-Difluorocyclohexyl)-2-fluoroethanamine
  • (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoropropanamine

Uniqueness

Compared to similar compounds, (1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride may exhibit unique properties due to the specific arrangement of fluorine atoms and the cyclohexyl group. These structural features can influence its reactivity, stability, and biological activity, making it a compound of interest for various applications.

Properties

IUPAC Name

(1R)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F4N.ClH/c9-7(10)6(13)5-1-3-8(11,12)4-2-5;/h5-7H,1-4,13H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEGZSJBLROMIW-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(F)F)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1[C@H](C(F)F)N)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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